1-(4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone 1-(4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone 4-Acetylphenyl hexopyranoside is a natural product found in Vauquelinia with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17935314
InChI: InChI=1S/C14H18O7/c1-7(16)8-2-4-9(5-3-8)20-14-13(19)12(18)11(17)10(6-15)21-14/h2-5,10-15,17-19H,6H2,1H3
SMILES:
Molecular Formula: C14H18O7
Molecular Weight: 298.29 g/mol

1-(4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone

CAS No.:

Cat. No.: VC17935314

Molecular Formula: C14H18O7

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone -

Specification

Molecular Formula C14H18O7
Molecular Weight 298.29 g/mol
IUPAC Name 1-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
Standard InChI InChI=1S/C14H18O7/c1-7(16)8-2-4-9(5-3-8)20-14-13(19)12(18)11(17)10(6-15)21-14/h2-5,10-15,17-19H,6H2,1H3
Standard InChI Key GOZCEKPKECLKNO-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure consists of two primary components:

  • Acetophenone backbone: A 4-hydroxyacetophenone group with a ketone functional group at the C-1 position and a hydroxyl group at the C-4 position of the phenyl ring.

  • β-D-Glucopyranosyl moiety: A tetrahydropyran ring with stereospecific hydroxyl groups at C-2, C-3, and C-4, along with a hydroxymethyl group at C-6. The glycosidic bond connects the anomeric carbon (C-1′) of the sugar to the phenolic oxygen of the acetophenone .

Stereochemical Configuration

The glucopyranosyl unit adopts the ^2S,3R,4S,5S,6R^ configuration, ensuring optimal hydrogen bonding between hydroxyl groups and biological targets. This stereochemistry is critical for its enzymatic recognition and bioactivity .

Synthetic Approaches

Fries Rearrangement and Glycosidation

Dintzner et al. developed a stereoselective route involving two intramolecular rearrangements :

  • Clay-catalyzed sigmatropic shift: Converts allyl phenyl ether intermediates to phenolic derivatives.

  • Lewis acid-catalyzed Fries rearrangement: Regioselectively positions the acetyl group on the phenyl ring to yield 4-hydroxyacetophenone precursors.

The final step employs Koenigs-Knorr glycosidation, utilizing 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide and silver oxide to form the β-glycosidic bond .

Key Reaction Conditions

StepReagents/ConditionsYield (%)
sigmatropic shiftMontmorillonite K10, CH~2~Cl~2~, reflux45–60
Fries rearrangementAlCl~3~, 0°C to RT70–85
GlycosidationAg~2~O, DMF, molecular sieves50–65

Enzymatic Glycosylation

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Annphenone, a structural analog, was characterized using ^1^H and ^13^C NMR (Table 1) :

Table 1: NMR Data for Annphenone (CD~3~OD)

Position^1^H δ (ppm)^13^C δ (ppm)Correlation (HMBC)
1-205.66 (C=O)C-2, C-3, C-5
36.13 (d, J=2.4 Hz)96.90C-1, C-2, C-4
56.33 (d, J=2.4 Hz)95.23C-1, C-6
1′5.08 (d, J=7.7 Hz)102.62C-2′, C-3′
-OCH~3~3.81 (s)56.65C-6

Mass Spectrometry (MS)

High-resolution ESI-MS of the compound revealed a molecular ion peak at m/z 183.06505, corresponding to the acetophenone aglycone after glucose cleavage .

Biological Activities

Anti-Inflammatory Properties

In a TPA-induced mouse ear edema model, structurally related acetophenone glucosides reduced inflammation by 60–75% at 0.1 mg/ear . Mechanistic studies suggest inhibition of NF-κB and COX-2 pathways, though direct evidence for 1-(4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone remains pending .

Role in Plant Defense

PgUGT5 and PgUGT5b contribute to spruce resistance against the spruce budworm (Choristoneura fumiferana) by glycosylating toxic acetophenones, which are stored as inert glycosides and hydrolyzed upon herbivory .

Comparative Analysis with Analogous Compounds

Structural and Functional Divergence

CompoundGlycosylation SiteBioactivitySource
AnnphenoneC-4AntioxidantAnnona squamosa
Gnaphaliol 9-O-propanoateC-9Anti-inflammatoryHelichrysum italicum
PungeninC-3Insect resistancePicea glauca

The C-4 glycosylation in 1-(4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone enhances its solubility and target specificity compared to C-3 or C-9 analogs .

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